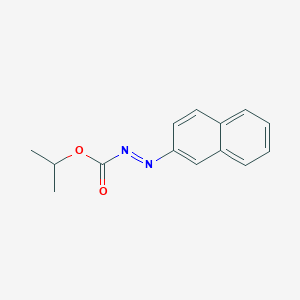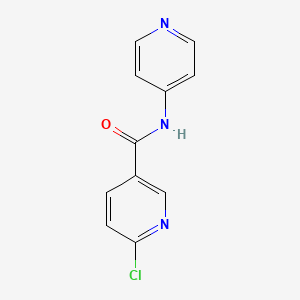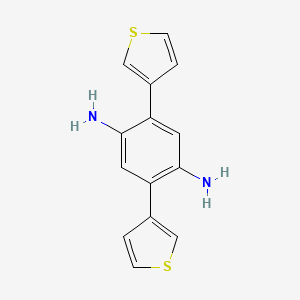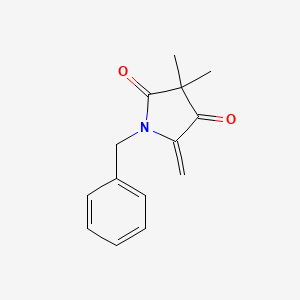![molecular formula C13H23NO3 B11756787 tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)
tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a complex organic compound with a unique structure It is characterized by a cyclopenta[c]pyridine core, which is a fused bicyclic system containing both a cyclopentane and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopenta[c]pyridine Core: This step involves the cyclization of a suitable precursor to form the bicyclic core. This can be achieved through various cyclization reactions, such as intramolecular aldol condensation or Diels-Alder reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective hydroxylation reactions. This can be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity. It is studied for its pharmacokinetic and pharmacodynamic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic attacks, leading to various biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (4aR,6R,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Contains a pyrazolo[3,4-c]pyridine core instead of a cyclopenta[c]pyridine core.
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclopenta[c]pyridine core.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (4aR,6R,7aS)-6-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m1/s1 |
InChI Key |
NUGMELYNLSUXDH-GMTAPVOTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H](C[C@@H]2C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)


![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)
![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)

![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
